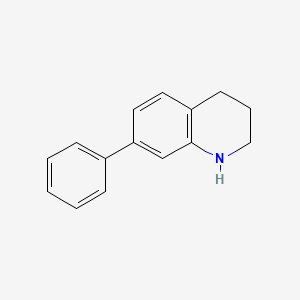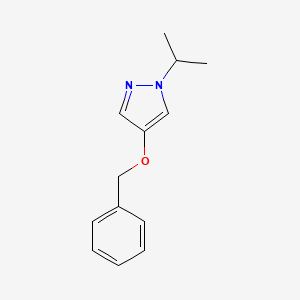
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound used in scientific research. This compound has been synthesized using various methods and has shown promising results in several applications.
Mechanism Of Action
The mechanism of action of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are involved in cancer cell growth and survival. Additionally, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical And Physiological Effects
Studies have shown that 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has several biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. Additionally, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been shown to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole in lab experiments is its ability to selectively target specific enzymes and pathways involved in cancer cell growth and inflammation. This compound has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its relatively high cost compared to other compounds used in similar studies.
Future Directions
There are several future directions for the use of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole in scientific research. One direction is the development of more potent and selective analogs of this compound for use in cancer research. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies for cancer treatment is an area of interest for future research.
Conclusion
In conclusion, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound with promising applications in scientific research. This compound has been synthesized using various methods and has shown good results in cancer research and inflammation studies. The mechanism of action of this compound involves the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. Although there are limitations to using this compound, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been reported using various methods. One of the most common methods is the reaction between 4-chloro-1-(propan-2-yl)-1H-pyrazole and benzyl alcohol in the presence of a base such as potassium carbonate. Another method involves the reaction between 4-hydroxy-1-(propan-2-yl)-1H-pyrazole and benzyl chloride in the presence of a base. Both methods have been reported to yield the desired product in good to excellent yields.
Scientific Research Applications
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been used in several scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
properties
IUPAC Name |
4-phenylmethoxy-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11(2)15-9-13(8-14-15)16-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNHIRXASKBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

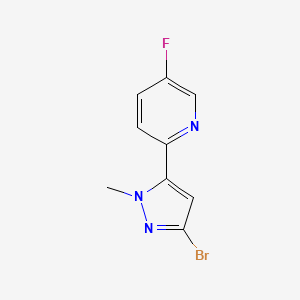
![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)
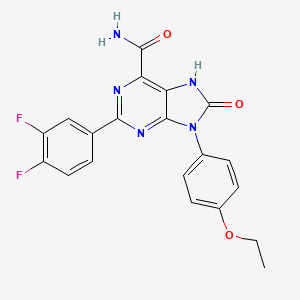
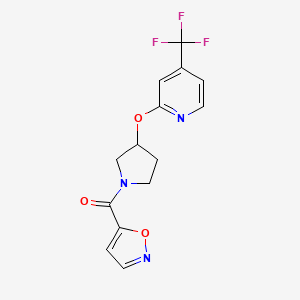
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)
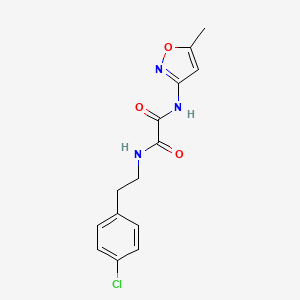
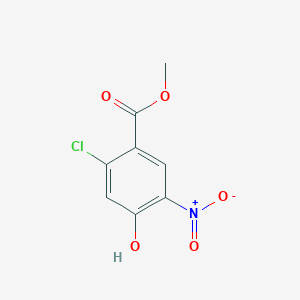
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)
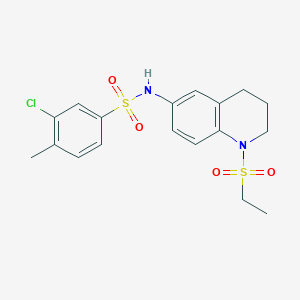
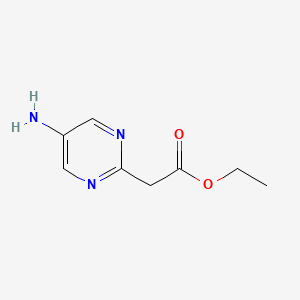
![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
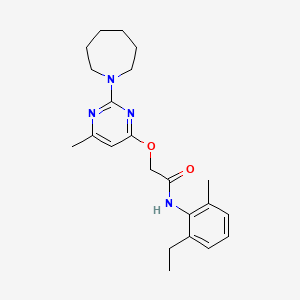
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)
